molecular formula C18H22O2 B1588931 1-(6-Methoxynaphthalen-2-yl)heptan-1-one CAS No. 53526-25-3

1-(6-Methoxynaphthalen-2-yl)heptan-1-one

Cat. No. B1588931
CAS RN: 53526-25-3
M. Wt: 270.4 g/mol
InChI Key: AHVTYNUOGDMEKA-UHFFFAOYSA-N
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Description

“1-(6-Methoxynaphthalen-2-yl)heptan-1-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

A comprehensive study focused on the quantum mechanical and spectroscopic properties of a related compound, highlighting its potential in non-steroidal anti-inflammatory drug research. The study employed various computational and experimental techniques to investigate the vibrational characteristics and reactivity parameters, including molecular docking against protein targets (Sakthivel et al., 2018).

Solvent Effects on Radical Reactions

Research on the effects of solvents on hydrogen atom abstraction rates involved derivatives of the compound, offering insights into radical reactions and antioxidant activities. This work contributes to understanding the chemical's behavior in various solvent environments and its implications for pharmaceutical applications (Litwinienko & Ingold, 2004).

Receptor Binding and Activity

A detailed investigation into the methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives explored selective binding and activity at the sigma(1) receptor. The findings are crucial for the development of pharmaceuticals targeting these receptors, with implications for tumor research and therapy (Berardi et al., 2005).

Catalysis and Selectivity in Chemical Synthesis

Studies have shown the catalytic efficiency of certain catalysts in the methylation of 2-naphthol using greener agents, leading to the production of 2-methoxynaphthalene, an intermediate in naproxen synthesis. This research highlights the compound's role in facilitating more sustainable and selective chemical processes (Yadav & Salunke, 2013).

Thermodynamic and Kinetic Properties

The thermodynamic and kinetic properties of methoxyphenols and dimethoxybenzenes, which include derivatives of the compound, have been extensively studied. This research provides valuable data on the energetic aspects of these molecules, contributing to their application in various chemical and pharmaceutical contexts (Varfolomeev et al., 2010).

Advanced Material Synthesis

Research into the acylation of 2-methoxynaphthalene over zeolite catalysts for producing specific intermediates showcases the compound's significance in the synthesis of advanced materials. This application demonstrates the potential of the compound in contributing to the development of novel materials with precise chemical properties (Andy et al., 2000).

properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-3-4-5-6-7-18(19)16-9-8-15-13-17(20-2)11-10-14(15)12-16/h8-13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVTYNUOGDMEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435016
Record name 6-Methoxy-2-heptanonaphthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxynaphthalen-2-yl)heptan-1-one

CAS RN

53526-25-3
Record name 6-Methoxy-2-heptanonaphthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the 1-(6-methoxy-2-naphthyl)heptan-1-ol (101.1 g, 371 mmol) in CH2Cl2 (1000 mL) under N2 was added pyridinium chlorochromate (120.02 g, 556.74 mmol). The reaction was stirred for a total of 3 h and then poured onto an alumina column (2000 g, basic Brockman activity, 60-325 mesh). Column was eluted with CH2Cl2. Product was collected, filtered, rotovap'd and dried in vacuo to give the product as a white solid (81.5 g, 301.44 mmol, 81%) with mp 69-72° C. 177 mg of crude ketone was recrystallized from methanol to give the desired product as a white solid (105 mg) mp 70-72° C.; 1H NMR (DMSO-d6) δ 0.86 (m, 3H), 1.25-1.40 (m, 6H), 1.60-1.70 (m, 2H), 3.07 (t, J=7.3 Hz, 2H), 3.90 (s, 3H), 7.24 (d, J=9 Hz, 1H), 739 (s, 1H), 7.87 (d, J=8.7 Hz, 1H), 7.93 (d, J=8.7 Hz, 1H), 8.02 (d, J=8.9, 1H), 8.58 (s, 1H); IR (solid) 2910, 2870,1660, 1630, 1470, and 1180 cm−1; mass spectrum [EI], m/z 271 (M+H)+;
Quantity
101.1 g
Type
reactant
Reaction Step One
Quantity
120.02 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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